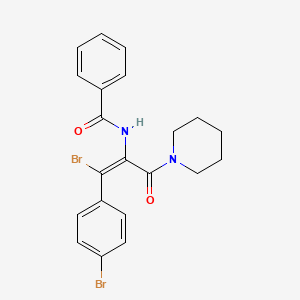
Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a cyclopentyl group and a methyl group attached to the imidazole ring, along with an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an appropriate amine to form an intermediate, which is then cyclized with a suitable reagent to form the imidazole ring. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions: Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups.
科学的研究の応用
Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The cyclopentyl and methyl groups may enhance binding affinity and selectivity for certain targets. Pathways involved include modulation of enzyme activity and receptor binding.
類似化合物との比較
Ethyl 1-methyl-1H-imidazole-4-carboxylate: Similar structure but lacks the cyclopentyl group.
Ethyl 1-trityl-1H-imidazole-4-carboxylate: Contains a trityl group instead of a cyclopentyl group.
1H-Imidazole, 4-methyl-: Lacks the ethyl ester and cyclopentyl groups.
Uniqueness: Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the cyclopentyl and ethyl ester groups, which confer distinct chemical properties and potential applications. The combination of these groups with the imidazole ring enhances its versatility in various chemical reactions and research applications.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
ethyl 1-cyclopentyl-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-3-16-12(15)11-9(2)14(8-13-11)10-6-4-5-7-10/h8,10H,3-7H2,1-2H3 |
InChIキー |
BQNMYRSQMBXJMM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C=N1)C2CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


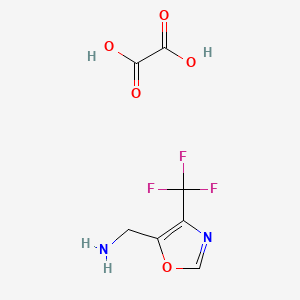
![4-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B15055446.png)
![Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one](/img/structure/B15055456.png)
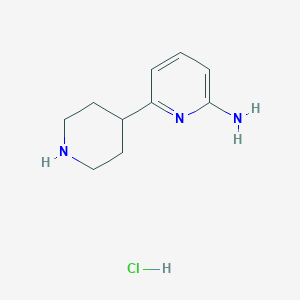
![2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15055467.png)
![1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid](/img/structure/B15055473.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B15055474.png)
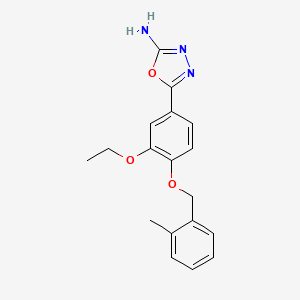
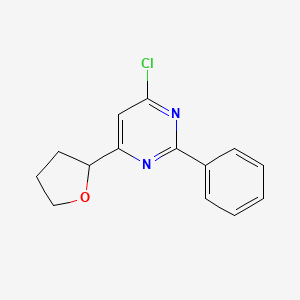
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
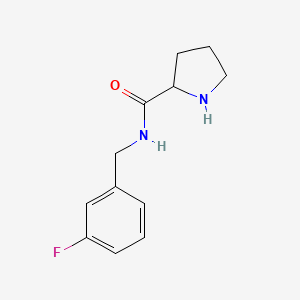

![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15055519.png)
